Taxinin L

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

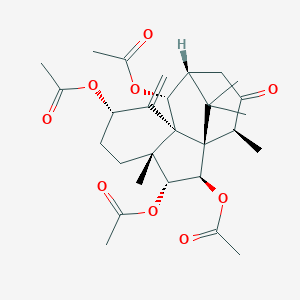

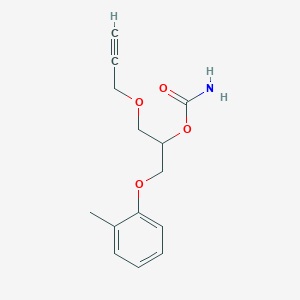

Taxinin L, also known as Taxusin L, is a natural product isolated from the bark of the Taxus yunnanensis tree. It belongs to the class of taxane diterpenoids and possesses a unique chemical structure. Taxinin L has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Taxane Derivatives Synthesis

Taxanes like taxinin B and taxol, derived from plants like the yew tree, are notable for their anti-leukemic and antitumoral activities. The synthesis of less substituted taxane derivatives, which might also be biologically active, is a topic of increasing interest in recent years. A novel approach to synthesize a tricyclic taxane skeleton with potential biological activity was reported by Neh, Blechert, Schnick, & Jansen (1984).

Taxifolin and Its Biological Activities

Taxifolin, also known as dihydroquercetin, is a flavonoid found in various plants and commercial preparations. Studies have shown it to have pharmacological activities in managing inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders, with prominent anti-cancer activity. For the development of taxifolin as a drug for human use, further research on pharmacokinetics, molecular mechanisms, and safety is suggested by Sunil & Xu (2019).

Antioxidant and Anti-inflammatory Properties

Taxifolin shows potent antioxidative and anti-inflammatory effects. For instance, it was found to inhibit expressions of inflammatory mediators and demonstrated strong DPPH radical scavenging, as observed in studies conducted by Choi et al. (2011).

Anti-Glycation and Cell Viability Effects

Taxifolin-rich extracts from plants like the Japanese larch have been studied for their biological activities. These studies found that taxifolin exhibits low growth inhibition activity and induces less inflammatory cytokines, while also showing in vitro anti-glycation activities. The effects of taxifolin-rich extracts are assumed to be similar to taxifolin itself, as discussed by Muramatsu et al. (2019).

Cardiovascular Protection

Taxifolin has been identified to play a protective role in the cardiovascular system. For instance, it was found to significantly improve ventricular functional recovery and regulate oxidative stress in myocardial ischemia/reperfusion injury, thereby modulating the mitochondrial apoptosis pathway. This cardioprotective effect of taxifolin is detailed by Tang et al. (2019).

properties

CAS RN |

18530-11-5 |

|---|---|

Product Name |

Taxinin L |

Molecular Formula |

C28H38O9 |

Molecular Weight |

518.6 g/mol |

IUPAC Name |

[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate |

InChI |

InChI=1S/C28H38O9/c1-13-20(33)12-19-22(35-16(4)30)28-14(2)21(34-15(3)29)10-11-26(28,9)23(36-17(5)31)24(37-18(6)32)27(13,28)25(19,7)8/h13,19,21-24H,2,10-12H2,1,3-9H3/t13-,19+,21+,22-,23+,24+,26+,27-,28-/m1/s1 |

InChI Key |

JNFYHGDAJJBXAT-PMAAGCSJSA-N |

Isomeric SMILES |

C[C@@H]1C(=O)C[C@H]2[C@H]([C@@]34[C@@]1(C2(C)C)[C@H]([C@@H]([C@@]3(CC[C@@H](C4=C)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES |

CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

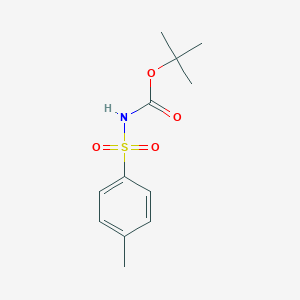

![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)